molecular formula C20H21N3OS B2669036 3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 115934-16-2

3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B2669036
CAS RN: 115934-16-2
M. Wt: 351.47
InChI Key: OQRZZRXVTKYMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIP, and it is a member of the quinazolinone family. BPIP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Cardiotonic Activity : A study by Nomoto et al. (1991) explored the synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, revealing the cardiotonic activity in anesthetized dogs. The (4-oxo-2-thioxo-3-imidazolindinyl)amino derivatives exhibited significant inotropic activity, highlighting the potential application of similar compounds in cardiotonic treatments (Nomoto et al., 1991).

Antitubercular Agents : Odingo et al. (2014) synthesized and evaluated 2,4-diaminoquinazoline compounds as inhibitors of Mycobacterium tuberculosis growth. The study systematically explored structural variations to enhance potency, demonstrating the potential of quinazolinone derivatives in tuberculosis drug discovery (Odingo et al., 2014).

Neuroleptic Activity : Sato et al. (1978) synthesized 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity comparable to haloperidol, specifically highlighting a compound with potent neuroleptic activity and reduced extrapyramidal side effects. This study points to the potential use of quinazolinone derivatives in neuroleptic drug development (Sato et al., 1978).

Ultrasound-Assisted Synthesis : Chen et al. (2016) reported an ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, unveiling a novel mechanism involving nucleophilic attack and electrocyclic ring formation. This research offers insights into green chemistry approaches and the synthesis of quinazolinone derivatives (Chen et al., 2016).

Insecticidal Efficacy : El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy, providing a basis for developing quinazolinone-based insecticides (El-Shahawi et al., 2016).

Antimicrobial Agents : Marganakop et al. (2022) synthesized quinoline derivatives containing benzo[d]isothiazole and benzo[d]isoxazoles, demonstrating in vitro antimicrobial activity and providing a direction for novel antimicrobial quinoline derivatives development (Marganakop et al., 2022).

Antitumor Agents : Mamedov et al. (2022) designed 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, showing promising activity against a range of cancer lines and highlighting the antitumor potential of quinazolinone derivatives (Mamedov et al., 2022).

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGTZIPKNQFMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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